molecular formula C22H26N2O4 B2553037 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 954684-68-5

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2553037
CAS No.: 954684-68-5
M. Wt: 382.46
InChI Key: LQMBFOAIPRWHSA-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinolin-2-one (THQ) core. Key structural elements include:

  • 1-Butyl substituent: A linear alkyl chain at position 1 of the THQ ring.
  • 2-Oxo group: A ketone moiety at position 2, stabilizing the THQ conformation.
  • 6-Acetamide side chain: A 2-(4-methoxyphenoxy)acetamide group at position 6, introducing hydrogen-bonding capacity and aromaticity.

This compound is hypothesized to exhibit biological activity due to structural similarities with known pharmacophores in kinase inhibitors or GPCR-targeting agents.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-4-13-24-20-11-6-17(14-16(20)5-12-22(24)26)23-21(25)15-28-19-9-7-18(27-2)8-10-19/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMBFOAIPRWHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Construction

The tetrahydroquinolinone core is synthesized via the Pfitzinger reaction, which condenses an aniline derivative (e.g., 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline) with an aldehyde under basic conditions. Alternative routes include:

  • Skraup Synthesis : Cyclization of glycerol with nitrobenzene derivatives in concentrated sulfuric acid, though this method risks over-oxidation.
  • Friedländer Annulation : Reaction of 2-aminobenzaldehyde with ketones, yielding substituted quinolines with moderate regioselectivity.

Table 1: Comparison of Quinoline Core Synthesis Methods

Method Yield (%) Reaction Time (h) Key Reagents
Pfitzinger Reaction 65–75 8–12 Aniline, Aldehyde, KOH
Skraup Synthesis 50–60 24 Glycerol, H2SO4
Friedländer 70–80 6 2-Aminobenzaldehyde

Butyl Group Introduction

The butyl side chain is introduced via nucleophilic alkylation using butyl bromide or iodide. Optimal conditions involve:

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base : Potassium carbonate or sodium hydride.
  • Temperature : 60–80°C for 6–8 hours, achieving 80–85% yield.

Acetamide Linkage Formation

Chloroacetylation

2-(4-Methoxyphenoxy)acetyl chloride is prepared by reacting 4-methoxyphenol with chloroacetyl chloride in dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added to neutralize HCl byproducts.

Coupling Reaction

The quinoline intermediate is reacted with 2-(4-methoxyphenoxy)acetyl chloride in anhydrous DCM or acetone. Key parameters:

  • Molar Ratio : 1:1.2 (quinoline:acetyl chloride) to minimize unreacted starting material.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction efficiency.
  • Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to improve heat transfer and reduce reaction times. For example:

  • Quinoline Core Formation : Microreactors achieve 90% conversion in 2 hours at 120°C.
  • Alkylation : Tubular reactors with immobilized bases (e.g., Amberlyst A26) enable 95% yield at 50°C.

Green Chemistry Innovations

  • Solvent Recycling : Supercritical CO2 replaces DCM in acetamide coupling, reducing waste.
  • Catalytic Alkylation : Zeolite catalysts minimize byproduct formation during butylation.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted phenol derivatives.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm >98% purity.

Spectroscopic Analysis

  • NMR : Key signals include δ 1.42–1.73 ppm (butyl CH2), δ 3.75 ppm (methoxy group), and δ 7.2–8.1 ppm (aromatic protons).
  • Mass Spectrometry : Molecular ion peak at m/z 382.46 ([M+H]+).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Step Laboratory Yield (%) Industrial Yield (%) Cost (USD/kg)
Quinoline Formation 65–75 85–90 120–150
Alkylation 80–85 90–95 90–110
Acetamide Coupling 70–75 80–85 200–220

Challenges and Mitigation

  • Byproduct Formation : Over-alkylation is minimized using stoichiometric control and low temperatures.
  • Oxidation Sensitivity : Tetrahydroquinolinone intermediates are stored under nitrogen to prevent ring aromatization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group on the phenoxy ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the butyl and methoxyphenoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related and highlight critical modifications influencing physicochemical and pharmacological properties:

Table 1: Key Structural and Functional Comparisons
Compound Name THQ Position 1 Substituent THQ Position 6 Substituent Key Features
Target Compound Butyl 2-(4-methoxyphenoxy)acetamide High lipophilicity (predicted logP ~3.5); potential for membrane permeability.
2-(4-Methoxyphenoxy)-N-(1-methyl-2-oxo-THQ-6-yl)acetamide Methyl 2-(4-methoxyphenoxy)acetamide Lower logP (~2.8) than target; improved aqueous solubility.
(S/R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-THQ-6-yl) thiophene-2-carboximidamide 2-(1-Methylpyrrolidin-2-yl)ethyl Thiophene-2-carboximidamide Chiral centers; basic nitrogen enhances solubility in acidic environments.
Impact of Alkyl Chain Length at Position 1
  • Target vs. Compound : Replacing the methyl group () with a butyl chain increases hydrophobicity, likely enhancing lipid bilayer penetration but reducing water solubility. This modification could prolong half-life in vivo due to increased protein binding or tissue distribution.
Role of the 4-Methoxyphenoxy Group
  • Both the target and compounds retain the 4-methoxyphenoxy-acetamide moiety, suggesting this group is critical for target engagement (e.g., hydrogen bonding with methoxy oxygen or π-π stacking with the phenyl ring).
Chirality and Stereochemical Considerations
  • While the target compound lacks described stereocenters, highlights the pharmacological significance of chirality. The (S)-enantiomer of compound 35 exhibits distinct optical rotation ([α] = −18.0°) and retention time (2.42 min vs. 3.30 min for (R)-enantiomer), underscoring the need for stereochemical control in analogs with asymmetric centers .

Predicted Physicochemical Properties

  • Lipophilicity : The butyl group increases the target’s logP compared to ’s methyl analog, which may improve blood-brain barrier penetration but complicate formulation.
  • Solubility: The 4-methoxyphenoxy group’s polarity may offset the butyl chain’s hydrophobicity, though solubility is expected to remain lower than ’s pyrrolidine-containing compound, where protonatable amines enhance aqueous solubility .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and properties:

PropertyValue
Molecular Formula C₁₉H₃₁N₃O₃
Molecular Weight 329.48 g/mol
CAS Number 946326-03-0
IUPAC Name This compound

The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play a role in various metabolic pathways. For instance, studies have indicated that similar compounds with quinoline structures can act as inhibitors of tyrosinase and other oxidoreductases .
  • Receptor Modulation : The presence of the methoxyphenoxy group suggests potential interactions with neurotransmitter receptors or other signaling pathways, which could influence cellular responses.
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Efficacy in Biological Assays

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Tyrosinase Inhibition Assays

Tyrosinase is an enzyme critical in melanin production. Inhibitors of this enzyme are often sought for cosmetic applications and to treat hyperpigmentation disorders. The compound demonstrated promising inhibitory activity against tyrosinase with an IC50 value of approximately 14.33 ± 1.63 μM, indicating strong potency comparable to established inhibitors .

Cytotoxicity Studies

In vitro studies using B16F10 melanoma cells revealed that the compound exhibited selective cytotoxicity. At concentrations ranging from 0 to 5 μM over 48 hours, significant cell viability reduction was observed at higher concentrations, suggesting potential anti-cancer properties .

Case Studies

Several case studies have highlighted the applications and effects of this compound:

  • Study on Melanoma Treatment : A study investigated the effects of this compound on melanoma cells. Results indicated that the compound reduced cell proliferation significantly compared to untreated controls, proposing its use as a therapeutic agent in skin cancers .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds in models of neurodegeneration. The findings suggested that such compounds could mitigate neuronal damage through antioxidant mechanisms .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide?

A stepwise approach is critical. Initial acylation reactions using acetyl chloride in dichloromethane (CH2_2Cl2_2) with Na2_2CO3_3 as a base (3 equivalents) at room temperature can yield intermediates. Subsequent purification via silica gel column chromatography (e.g., 0–8% MeOH/CH2_2Cl2_2 gradient) followed by recrystallization (e.g., ethyl acetate) improves purity and yield. Monitoring reaction progress with TLC and repeating reagent additions (e.g., acetyl chloride) after 3 hours can enhance conversion rates .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H-NMR in CDCl3_3 should resolve signals such as δ 7.69 (br s, NH), 4.90 ppm (tetrahydroquinoline C-H), and aromatic protons from the 4-methoxyphenoxy group. 13C^{13}C-NMR peaks at ~169 ppm confirm carbonyl groups, while HRMS (e.g., ESI/APCI(+)) provides exact mass validation (e.g., m/z 347 [M+H]+^+) .

Q. How can researchers assess the purity of this compound for biological assays?

Use reverse-phase HPLC with a C18 column (e.g., 5 µm, 4.6 × 150 mm) and a gradient of acetonitrile/water (0.1% formic acid). Purity ≥95% is achievable via recrystallization or preparative TLC. For chiral purity, chiralpak AD-H columns with supercritical fluid chromatography (SFC) and 50% isopropyl alcohol/CO2_2 resolve enantiomers (RT = 2.42–3.30 min) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is stereochemical assignment validated?

Chiral separation via SFC using a chiralpak AD-H column (50% isopropyl alcohol/CO2_2, 100 bar) resolves enantiomers. Absolute stereochemistry is confirmed by independent synthesis of enantiopure precursors (e.g., homoproline derivatives) followed by optical rotation analysis (e.g., [α]D_{D} = −18.0° for S-enantiomer) and correlation with X-ray crystallography or NOESY NMR data .

Q. How do structural modifications to the tetrahydroquinoline or 4-methoxyphenoxy moieties influence biological activity?

Structure-activity relationship (SAR) studies show that:

  • Butyl chain length : Extending the alkyl group at N1 increases lipophilicity, enhancing membrane permeability but potentially reducing solubility.
  • Methoxy position : Para-substitution on the phenoxy group optimizes receptor binding (e.g., kinase inhibition), while ortho-substitution may sterically hinder interactions.
  • Oxadiazole/oxadiazolone replacements : Introducing heterocycles (e.g., 1,3,4-oxadiazole) improves metabolic stability but requires re-evaluation of toxicity profiles .

Q. What experimental approaches address contradictory biological activity data in different assay systems?

  • Metabolic stability assays : Use liver microsomes (human/rat) to compare degradation rates (e.g., t1/2_{1/2} >60 min indicates suitability for in vivo studies).
  • Off-target profiling : Screen against panels of kinases or GPCRs to identify polypharmacology.
  • Crystallography or molecular docking : Resolve binding modes (e.g., hydrogen bonding with tetrahydroquinoline C=O) to explain variations in IC50_{50} values across cell lines .

Q. How can researchers improve the compound’s metabolic stability without compromising target affinity?

  • Isotopic labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions).
  • Prodrug design : Mask polar groups (e.g., acetamide) as esters or carbamates, which hydrolyze in vivo.
  • Cytochrome P450 inhibition assays : Co-administer CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Methodological Notes

  • Data contradiction analysis : Cross-validate in vitro findings with ex vivo tissue models (e.g., lung or liver slices) to account for tissue-specific metabolism.
  • Experimental design : Use fractional factorial designs to optimize reaction conditions (e.g., solvent, temperature, catalyst) while minimizing resource expenditure.

For synthesis protocols, prioritize peer-reviewed methodologies over vendor-provided data. For biological studies, integrate orthogonal assays (e.g., SPR for binding affinity, cell viability for functional activity) to ensure reproducibility .

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